![molecular formula C18H20FN3O2S B6427561 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one CAS No. 2034326-19-5](/img/structure/B6427561.png)
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one
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Overview
Description
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a complex organic compound that features a unique combination of fluoropyrimidine, piperidine, and phenylsulfanyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling with the phenylsulfanyl group. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Fluorination Reactions:
Nucleophilic Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Pharmaceutical Development: The compound is explored for its potential to serve as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may also find applications in the synthesis of other complex organic molecules and as a building block in the production of advanced materials.
Mechanism of Action
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one can be compared with other similar compounds, such as:
Fluoropyrimidine Derivatives: These compounds share the fluoropyrimidine moiety and may exhibit similar biological activities, but differ in their overall structure and specific applications.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties and can serve as analogs for comparative studies.
Phenylsulfanyl Compounds: These compounds contain the phenylsulfanyl group and are explored for their potential therapeutic and industrial applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and applications not observed in other similar compounds.
Biological Activity
The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a fluoropyrimidine moiety and a piperidine ring, suggest various mechanisms of action that may be exploited for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is C15H20FN3O4, and its structural components include:
- Fluoropyrimidine : Known for its role in nucleic acid synthesis inhibition.
- Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
- Phenylsulfanyl Group : This moiety may enhance the compound's lipophilicity and biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C15H20FN3O4 |
Molecular Weight | 303.34 g/mol |
CAS Number | 2097923-45-8 |
Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine component can interfere with DNA and RNA synthesis, potentially leading to apoptosis in cancer cells.
- Interaction with Enzymes : The piperidine moiety may interact with various enzymes involved in metabolic pathways, influencing cellular processes.
- Cell Signaling Modulation : The phenylsulfanyl group could modulate signaling pathways, enhancing or inhibiting specific cellular responses.
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds featuring the piperidine and phenylsulfanyl structures. For instance, compounds based on the β-aryl-β-mercapto ketone scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Cytotoxicity Evaluation
A study conducted on a related compound demonstrated that it exhibited high cytotoxicity against MCF-7 cells, outperforming standard treatments like Tamoxifen. The evaluation was performed using the MTT assay, which measures cell viability post-treatment.
Table 2: Cytotoxicity Results
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Reference Drug (Tamoxifen) | 10 | MCF-7 |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves:
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at the G1/S phase.
- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHOMHXTLDANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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